molecular formula C7H11N3O B12994614 N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine

Cat. No.: B12994614
M. Wt: 153.18 g/mol
InChI Key: ALEBPOUYHDZQFP-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropane derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H11N3O/c1-5-9-10-6(11-5)7(8-2)3-4-7/h8H,3-4H2,1-2H3

InChI Key

ALEBPOUYHDZQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2(CC2)NC

Origin of Product

United States

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